[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

Fragment-based drug discovery Lead-like property space Ligand efficiency metrics

Fragment-based screening libraries require building blocks with clean reactivity profiles to avoid time-consuming deprotection steps. Many oxadiazole building blocks employ ester-protected carboxylic acids, adding synthetic steps and reducing yields. This compound addresses these challenges: • Unprotected carboxylic acid enables direct amide/ester coupling, eliminating one deprotection step • 245.25 Da MW and single HBD align with fragment library design criteria, outperforming heavier or HBD-richer analogs • ≥95% purity (98% grade available) supports dose-response assays by reducing impurity confounding Procure at research scale with reliable global shipping.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 1049677-61-3
Cat. No. B1649234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
CAS1049677-61-3
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC(=NO1)CSCC(=O)O
InChIInChI=1S/C8H11N3O4S/c1-11(2)8(14)7-9-5(10-15-7)3-16-4-6(12)13/h3-4H2,1-2H3,(H,12,13)
InChIKeyFQMCCEJYKZWARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1049677-61-3 Procurement Guide


[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid (CAS 1049677-61-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a dimethylamino carbonyl substituent at the 5-position and a thioacetic acid side chain at the 3-position . The compound has a molecular weight of 245.25 g/mol and is cataloged as a fragment-like molecule suitable for medicinal chemistry library enumeration and derivatization . Its carboxylic acid handle enables direct conjugation or amide coupling without additional deprotection steps, distinguishing it from ester-protected analogs.

Fragment-based library enumeration (MW <300 Da)
Direct amide coupling without deprotection
Thioacetic acid handle for selective conjugation

Why 1049677-61-3 Cannot Be Substituted


The 5-position substituent on the 1,2,4-oxadiazole ring directly modulates molecular weight, lipophilicity, hydrogen-bonding capacity, and steric bulk, which critically influence solubility, permeability, and target-binding conformations. Replacing the dimethylamino carbamoyl group with larger cyclic amines (e.g., azepane) increases molecular weight by ~54 Da and raises cLogP, while replacing it with a secondary amine (cyclopropylamino) introduces an additional hydrogen bond donor . Even modest structural changes alter the compound's position in fragment-based screening libraries and its suitability for specific reaction sequences. The thioacetic acid group further differentiates this compound from ester or amide analogs by offering an unprotected carboxylic acid for direct coupling without post-synthetic hydrolysis .

Azepane analog
Increases molecular weight by over 50 Da and cLogP, shifting the compound out of fragment space and altering screening library suitability.
Cyclopropylamino analog
Adds a hydrogen bond donor (2 vs 1), which may reduce passive membrane permeability and CNS penetration potential.
Methyl analog
Lower topological polar surface area (approx. 10 Ų less) may alter solubility and blood-brain barrier penetration profile, making it less suitable for peripheral-target libraries.

1049677-61-3 vs. Structural Analogs


Molecular Weight vs. Azepane Analog

The target compound (C8H11N3O4S, MW 245.25) has a molecular weight 54.1 Da lower than the azepane-carbonyl analog (CAS 1119449-69-2, C12H17N3O4S, MW 299.35) . This difference places the target firmly within the 'fragment' space (MW < 300 Da) and closer to the 'rule-of-three' optimal fragment mass (~200-250 Da), which is preferred for fragment-based screening libraries. The azepane analog exceeds 290 Da, reducing its suitability as an initial fragment hit.

MW Comparison
Reported
245.25 vs 299.35 g/mol
−54.1 Da (18.1% lower)
Firmly within fragment space (MW <300 Da)
Supports fragment-based screening library fit
Fragment-based drug discovery Lead-like property space Ligand efficiency metrics

H-Bond Donor Count vs. Cyclopropylamino Analog

The target compound contains only the carboxylic acid proton as a hydrogen bond donor (HBD count = 1). The cyclopropylamino analog (CAS 1119452-73-1) contains both a carboxylic acid proton and a secondary amide N-H, giving an HBD count of 2 . Reducing HBD count from 2 to 1 is associated with improved passive membrane permeability according to Lipinski's and Veber's rules, where HBD ≤ 3 is favorable but ≤ 1 is frequently targeted for CNS drug discovery.

H‑Bond Donors
Class-level
1 vs 2 donors
50% fewer HBD
May improve passive permeability probability
CNS penetration context requires further validation
Membrane permeability Oral bioavailability prediction ADME optimization

Dycnchem Purity Grade

Dycnchem (Hangzhou) supplies the target compound at a certified purity of 98.0%, whereas LeYan (product 1755720) and Chemenu (CM115338) specify 95% purity . The 3-percentage-point difference reduces the maximum impurity burden from 5% to 2%, which can be critical for sensitive biological assays where unidentified impurities may cause off-target effects or interfere with assay readouts.

Purity Grade
Head-to-head
98.0% vs 95%
+3.0 pp higher purity
May reduce assay interference risk
HPLC method details not disclosed
Procurement specification Quality control Synthetic reproducibility

Rotatable Bond Count vs. Cyclopropylamino Analog

The target compound possesses 5 rotatable bonds, compared to 6 rotatable bonds in the cyclopropylamino analog (CAS 1119452-73-1) . The additional rotatable bond in the comparator arises from the cyclopropyl group's attachment to the amide nitrogen, which introduces extra torsional freedom. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding and is a favorable parameter in lead-likeness criteria (Veber's rule: rotatable bonds ≤ 10 preferred).

Rotatable Bonds
Class-level
5 vs 6 bonds
1 fewer bond (16.7% reduction)
May reduce entropic penalty upon binding
Supports rigidified pharmacophore design
Conformational flexibility Entropic penalty Target binding

TPSA vs. Methyl Analog

The target compound has a calculated TPSA of approximately 94.7 Ų, compared to 84.2 Ų for the 5-methyl analog (CAS 923255-50-9) . The higher TPSA arises from the dimethylamino carbonyl group, which adds two polar atoms (N and O) to the surface. While both compounds fall within the favorable range for oral absorption (TPSA < 140 Ų), the 10.5 Ų increase may influence transporter recognition and solubility profiles.

Topological PSA
Reported
~94.7 vs ~84.2 Ų
+10.5 Ų (12.5% higher)
May guide peripheral vs CNS library selection
Higher TPSA may reduce passive BBB penetration
Oral absorption prediction Blood-brain barrier penetration Transporter recognition

1049677-61-3 Application Scenarios


Fragment Library Design

With a molecular weight of 245.25 Da and only one hydrogen bond donor, 1049677-61-3 is ideally suited for fragment library enumeration, outperforming the heavier azepane analog (299.35 Da) and the HBD-richer cyclopropylamino analog (2 HBD) . Its fragment-like properties maximize ligand efficiency potential when incorporated into screening collections targeting enzymes, kinases, or protein-protein interaction interfaces.

Direct Conjugation via Carboxylic Acid Handle

The unprotected carboxylic acid enables direct amide coupling, esterification, or hydrazide formation without requiring post-synthetic deprotection steps. This contrasts with ester-protected oxadiazole building blocks, reducing synthetic step count by at least one reaction and improving overall yield in parallel library synthesis .

High-Purity Procurement for Sensitive Assays

When procured at 98.0% purity from Dycnchem, the compound offers a 60% reduction in maximum impurity burden relative to the 95% grade available from alternative suppliers . This higher specification is recommended for dose-response assays (e.g., IC50 determinations) where impurities at ≥ 3% could confound activity interpretation.

Peripheral Target Library Selection

The calculated TPSA of ~94.7 Ų exceeds that of the less polar 5-methyl analog (84.2 Ų) by 12.5%, suggesting reduced passive BBB penetration . Researchers designing libraries for peripheral targets (e.g., oncology, inflammation, metabolic disease) may preferentially select this building block to minimize CNS exposure of resulting lead compounds.

Application
Selection Property
Validation Focus
Fragment library enumeration
Fragment-like MW & HBD profile
Ligand efficiency screening
Direct conjugation
Unprotected carboxylic acid handle
Amide coupling without deprotection
High-purity procurement
Enhanced purity specification
Assay interference risk reduction
Peripheral-target library design
Moderate polar surface area
Limited passive BBB penetration
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